molecular formula C8H8ClNO3S B8278132 4-Methyl-3-sulfamoyl-benzoyl chloride

4-Methyl-3-sulfamoyl-benzoyl chloride

Cat. No. B8278132
M. Wt: 233.67 g/mol
InChI Key: KZPAETHJCHWVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04061761

Procedure details

10 g of 4-methyl-3-sulfamoylbenzoic acid were boiled under reflux for 8 hours in 50 ml of thionyl chloride and the reaction mixture was allowed to stand over night at 0° C. The crystals were collected on a sinter glass frit and washed with petroleum ether and diisopropyl ether. Melting point: 180° C (decomposition).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[S:11](=[O:14])(=[O:13])[NH2:12].S(Cl)([Cl:17])=O>>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:17])=[O:7])=[CH:4][C:3]=1[S:11](=[O:14])(=[O:13])[NH2:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C=C(C(=O)O)C=C1)S(N)(=O)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand over night at 0° C
CUSTOM
Type
CUSTOM
Details
The crystals were collected on a sinter glass frit
WASH
Type
WASH
Details
washed with petroleum ether and diisopropyl ether

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C(=O)Cl)C=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.